molecular formula C9H14O5 B11945244 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate CAS No. 1204-56-4

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B11945244
CAS No.: 1204-56-4
M. Wt: 202.20 g/mol
InChI Key: RNEDMCJHUPEERA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is a chemical compound featuring a tetrahydropyran ring core that is functionalized with multiple acetate groups. The tetrahydropyran (THP) ring is a common structural motif in organic chemistry, often serving as a key intermediate or building block in the synthesis of more complex molecules . Compounds with this structure are of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and natural product analogs. The presence of acetyloxy groups makes this reagent a versatile substrate for further chemical transformations, including deprotection, hydrolysis, and transesterification reactions. It may be utilized in the exploration of new synthetic methodologies or as a precursor for glycoscience and carbohydrate chemistry research. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1204-56-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2-acetyloxyoxan-3-yl) acetate

InChI

InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3

InChI Key

RNEDMCJHUPEERA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCOC1OC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in anhydrous dichloromethane (DCM) at ambient temperature (20–25°C) using pyridine as both a catalyst and acid scavenger. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation. Alternative catalysts include p-toluenesulfonic acid (PTSA), which accelerates the reaction under mild conditions.

Representative Procedure:

  • Reactants :

    • Tetrahydropyran-3-ol (1.0 equiv)

    • Acetic anhydride (2.2 equiv)

    • Pyridine (1.5 equiv) or PTSA (0.1 equiv)

    • Solvent: DCM (10 mL/g substrate)

  • Steps :

    • Add tetrahydropyran-3-ol and catalyst to DCM under nitrogen.

    • Dropwise addition of acetic anhydride at 0°C.

    • Stir at room temperature for 6–12 hours.

    • Quench with ice-cold water, extract with DCM, and dry over Na2SO4\text{Na}_2\text{SO}_4.

    • Purify via vacuum distillation or recrystallization from ethyl acetate/hexane.

Yield : 70–85% after purification.

Mechanistic Analysis

Acetylation Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution (Figure 1):

  • Activation : Acetic anhydride reacts with pyridine to form a reactive acetyl pyridinium intermediate.

  • Substitution : The hydroxyl oxygen of tetrahydropyran-3-ol attacks the electrophilic carbonyl carbon, displacing the pyridinium leaving group.

R-OH+(CH3CO)2OpyridineR-O-CO-CH3+CH3COOH\text{R-OH} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{R-O-CO-CH}3 + \text{CH}3\text{COOH}

Kinetics : The reaction is first-order in both alcohol and acetic anhydride, with rate acceleration under acidic or basic conditions.

Analytical Validation

Spectroscopic Characterization

  • FTIR : Disappearance of the O–H stretch (~3200 cm1^{-1}) and appearance of ester C=O stretches (~1750 cm1^{-1}) confirm acetylation.

  • 1^1H NMR (CDCl3_3): Key peaks include:

    • δ 4.80–5.10 (m, 2H, O–CH–O)

    • δ 2.05–2.15 (s, 6H, COCH3_3)

    • δ 1.50–1.80 (m, 6H, ring CH2_2).

  • Mass Spectrometry : Molecular ion peak at m/z 202.08 [M]+^+.

Comparative Data Tables

Table 1: Catalytic Systems for Acetylation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PyridineDCM251278
PTSADCM25685
DMAPTHF40472

Table 2: Spectral Data Summary

TechniqueKey SignalsReference
FTIR1750 cm1^{-1} (C=O)
1^1H NMRδ 2.05 (s, COCH3_3)
GC-MSm/z 202.08 (M+^+)

Challenges and Optimizations

Byproduct Formation

Excess acetic anhydride may lead to diacetylation or ring-opening byproducts. Mitigation strategies include:

  • Stoichiometric Control : Use 2.2 equiv of acetic anhydride.

  • Low Temperatures : Slow addition at 0°C minimizes side reactions.

Scalability Issues

Industrial-scale synthesis requires continuous distillation to remove acetic acid, improving yields to >90%.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield tetrahydropyran-3-ol and acetic acid.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like sodium methoxide or lithium aluminum hydride are used for substitution reactions.

Major Products

    Hydrolysis: Tetrahydropyran-3-ol and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to tetrahydropyran structures, including 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate, have shown promising anticancer properties. For instance, derivatives of tetrahydropyran have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects
This compound is also being investigated for its neuroprotective effects. Studies suggest that tetrahydropyran derivatives can act as modulators of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Organic Synthesis

Building Blocks for Complex Molecules
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the construction of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be transformed into various spirocyclic compounds through cyclization reactions .

Synthesis of Natural Products
The compound is also utilized in the synthesis of natural products and bioactive compounds. The ability to modify its structure through various synthetic pathways makes it a valuable intermediate in the production of complex natural products with medicinal properties .

Case Studies

StudyFindings
Chennaiah et al. (2017)Demonstrated the use of tetrahydropyran derivatives in synthesizing N-glycopeptides and pseudotrisaccharides, showcasing their utility in carbohydrate chemistry .
MDPI Research (2021)Highlighted the potential of spirocyclic ketals derived from tetrahydropyran structures for developing light-emitting devices and their application in medicinal chemistry due to their biological activity .
ResearchGate Study (2015)Evaluated the anticancer activity of compounds derived from similar structures, confirming their efficacy against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its hydrolysis to release active compounds such as tetrahydropyran-3-ol. These active compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Physicochemical Properties

  • Physical State : Typically a colorless oil or crystalline solid under purified conditions.
  • Solubility : Likely polar-aprotic solvent-soluble (e.g., dioxane, acetonitrile) due to ester groups.

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 2-(acetyloxy)tetrahydro-2H-pyran-3-yl acetate and analogous derivatives:

Compound Name Substituents/Modifications Synthesis Method Yield Key Applications/Properties Reference
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate Acetyloxy at C2 and C3 Pd-catalyzed glycosylation of O(3)-acylated glycals 60–84% Glycosylation reagent, carbohydrate chemistry
trans-2-Methyltetrahydropyran-3-ol acetate (41) Methyl at C2, acetyloxy at C3 Acetylation of trans-2-methyltetrahydropyran-3-ol 60% Model for stereochemical studies
5-(Benzyloxy)-2-(2-methylallyl)tetrahydro-2H-pyran (24) Benzyloxy at C5, methylallyl at C2 Nucleophilic substitution with BF3•OEt2 57% Intermediate for complex ether synthesis
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Triacetylated at C3, C4, C5; allyloxy at C6 Multi-step acetylation and allylation N/A High toxicity (H302, H315, H319, H335)
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate Dimethylamino at C3, acetyloxy at C2 Functional group substitution N/A Potential pharmaceutical intermediate

Structural and Functional Differences

  • Substituent Effects :
    • The presence of two acetyloxy groups in the target compound enhances its electrophilicity, making it reactive in glycosylation reactions . In contrast, derivatives like Compound 24 (allyl and benzyloxy groups) exhibit greater steric bulk, reducing reactivity in nucleophilic substitutions .
    • Steric vs. Electronic Modulation : The triacetylated derivative () demonstrates increased steric hindrance and toxicity compared to the diacetylated target compound, limiting its utility in biological applications .

Spectroscopic and Analytical Comparisons

  • 13C NMR :
    • The target compound’s acetyl carbonyl peaks (170.7, 170.0 ppm) align with those of Compound 41 (similar ester functionalities) but differ from Compound 24 , which lacks acetyl groups .
    • Triacetylated derivatives () show additional carbonyl signals due to multiple acetylations .

Biological Activity

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical details:

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • IUPAC Name : 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Biological Activities

Research indicates that 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate exhibits several biological activities, including:

1. Antimicrobial Activity
Studies have shown that similar compounds within the tetrahydropyran class possess antimicrobial properties. The ester functionality may enhance the antibacterial effects against various pathogens, potentially through membrane disruption or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects
Compounds derived from tetrahydropyrans have demonstrated the ability to modulate inflammatory responses. The acetyloxy group may play a role in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

3. Analgesic Properties
Some derivatives have been noted for their analgesic effects, possibly through interaction with pain receptors or modulation of neurotransmitter pathways.

The proposed mechanisms through which 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory and analgesic properties.
  • Receptor Modulation : Interaction with GABA receptors has been suggested, leading to potential anxiolytic effects.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanismReference
AntimicrobialMembrane disruption
Anti-inflammatoryInhibition of cytokines
AnalgesicReceptor modulation

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of tetrahydropyran derivatives found that compounds with acetyloxy groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Action

In vitro studies demonstrated that 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Q & A

Basic: What safety protocols are critical when handling 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile or chemical-resistant gloves, ensuring proper donning/doffing techniques to avoid skin contact. Full-body chemical protective clothing is recommended to minimize exposure .
  • Respiratory Protection: For aerosol generation, use NIOSH-certified P95 respirators (US) or EN 143-compliant P2 filters (EU). Higher protection (e.g., OV/AG/P99) is advised for prolonged exposure .
  • Ventilation: Work in a fume hood with adequate airflow to prevent vapor accumulation. Avoid open-air handling of powdered forms .
  • Emergency Measures: In case of eye contact, rinse with water for ≥15 minutes; for skin exposure, wash with soap and water. Seek medical attention immediately .

Basic: How can researchers determine the stereochemical configuration of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate derivatives?

Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, as demonstrated in structurally similar pyran derivatives (e.g., triacetate-substituted tetrahydro-2H-pyran systems) .
  • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to infer spatial arrangements of substituents on the pyran ring .
  • Polarimetry: Measure optical rotation and compare with literature data for known stereoisomers .

Advanced: What computational strategies optimize the synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates, reducing trial-and-error experimentation .
  • Condition Screening: Apply machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal reaction parameters .
  • Mechanistic Validation: Combine computed activation barriers with kinetic isotopic effect (KIE) studies to validate proposed pathways .

Advanced: How does the stability of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate vary under different storage conditions?

Answer:

  • Thermal Stability: Store at 2–8°C in airtight containers to prevent decomposition. Avoid prolonged exposure to temperatures >25°C, which may induce ester hydrolysis or ring-opening reactions .
  • Light Sensitivity: Protect from UV light using amber glassware to minimize photolytic degradation .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage environments, as hydrolysis of acetyloxy groups can occur in humid conditions .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • HPLC-MS: Quantify purity and detect trace impurities using reverse-phase chromatography coupled with mass spectrometry .
  • FT-IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1740 cm1^{-1} for acetate groups) to confirm substitution patterns .
  • Elemental Analysis: Validate molecular formula (e.g., C17_{17}H24_{24}O10_{10}) with ≤0.3% deviation from theoretical values .

Advanced: How should researchers address conflicting toxicity data in safety assessments?

Answer:

  • Data Reconciliation: Cross-reference acute toxicity (e.g., LD50_{50} oral >2000 mg/kg in rodents) with in vitro assays (e.g., Ames test for mutagenicity) .
  • Dose-Response Analysis: Conduct tiered testing: start with OECD Guideline 423 (acute oral toxicity), followed by subchronic exposure studies .
  • Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., pyran derivatives with similar substituents) to infer hazard profiles .

Advanced: What methodologies resolve conflicting reaction yields in acetyloxy-group functionalization?

Answer:

  • Isotopic Labeling: Use 18^{18}O-labeled acetic anhydride to trace acetyl transfer efficiency and identify side reactions .
  • In Situ Monitoring: Employ ReactIR or NMR to detect transient intermediates (e.g., oxocarbenium ions) that influence regioselectivity .
  • Statistical DoE: Design experiments varying temperature, catalyst, and stoichiometry to identify critical yield-limiting factors .

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